(5-methyl-1-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[5-methyl-1-(4-methyl-1,3-thiazol-2-yl)triazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7OS/c1-12-11-26-17(19-12)24-13(2)15(20-21-24)16(25)23-9-7-22(8-10-23)14-5-3-4-6-18-14/h3-6,11H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAENZTMOHWQPNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-methyl-1-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring, thiazole moiety, and a piperazine derivative. These functional groups are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 305.39 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The thiazole and triazole rings are known to exhibit antimicrobial properties. Studies have shown that compounds containing these moieties can inhibit the growth of various bacterial strains and fungi.
- Anticancer Properties : The presence of the piperazine ring is associated with anticancer activity. Research indicates that piperazine derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival.
- Neuroprotective Effects : Some derivatives of the thiazole and triazole compounds have demonstrated neuroprotective effects in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of triazole derivatives against common pathogens. The compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anticancer Activity
In vitro assays demonstrated that the compound induced cytotoxicity in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC values were reported as follows:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.3 |
These results indicate that the compound has promising anticancer properties that warrant further investigation .
Neuroprotective Effects
Research involving animal models of neurodegeneration showed that the compound could reduce oxidative stress markers and improve cognitive function in treated subjects. This suggests a potential role in neuroprotection .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The thiazole and piperazine components are known for their interactions with various microbial targets.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that the compound may possess moderate to strong antimicrobial properties against a range of bacterial strains, making it a candidate for further development in antibiotic therapies.
Antitumor Activity
The triazole and thiazole derivatives have shown potential as antitumor agents by inducing apoptosis in cancer cells. Studies have demonstrated that these compounds can activate caspases and disrupt mitochondrial function, leading to programmed cell death.
Case Study: In Vitro Evaluation
A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated significant cell death at specific concentrations, suggesting its potential as an anticancer agent.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : The lipophilic nature may enhance absorption through biological membranes.
- Metabolism : Preliminary studies suggest metabolic pathways involving cytochrome P450 enzymes.
- Excretion : Renal excretion is likely due to the polar nature of some metabolites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of a 1,2,3-triazole-thiazole system and a piperazine-pyridine scaffold. Below is a comparative analysis with key analogs:
Triazole-Thiazole Derivatives
- Compound from : Structure: 5-Methyl-4-[1-(4-phenyl-thiazole-2-yl-imino)-ethyl]-2-p-tolyl-2H-pyrazol-3-ol. Comparison: Replaces the triazole with a pyrazole ring and lacks the piperazine-methanone group. This analog emphasizes the role of thiazole in stabilizing aromatic interactions but shows reduced solubility due to the absence of a polar piperazine moiety .
- Compound 5f (): Structure: 4-Hydroxy-3-(2-(5-((4-hydroxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one. Comparison: Integrates a pyranone ring instead of triazole, enhancing hydrogen-bonding capacity.
Piperazine-Methanone Derivatives
- Compound 7a–x (): Structure: 2-((1-Substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone. Comparison: Replaces triazole-thiazole with a tetrazole-thioether system. Sulfonyl groups in these analogs enhance metabolic stability but may reduce blood-brain barrier permeability compared to the pyridine-containing target compound .
- Compound 5 (): Structure: 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one. Comparison: Features a pyrazole ring and a trifluoromethylphenyl group.
- Compound from : Structure: (3-Phenyl-3,4-dihydropyrazol-2-yl)-pyridin-4-ylmethanone. Comparison: Shares the pyridine-methanone motif but incorporates a dihydropyrazole ring. The saturated pyrazole in this analog may confer conformational rigidity, contrasting with the planar triazole-thiazole system in the target compound .
Key Research Findings and Data
Table 1: Structural and Functional Comparison
Critical Analysis and Contradictions
- Lumping Strategy (): Suggests compounds with similar cores (e.g., triazoles, piperazines) may exhibit comparable properties. However, minor substituent changes (e.g., sulfonyl vs. pyridine in vs. Target Compound) drastically alter bioavailability and target selectivity .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound can be synthesized via multi-step heterocyclic coupling. A common approach involves:
- Step 1 : Condensation of 5-methyl-1-(4-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid with 4-(pyridin-2-yl)piperazine using carbodiimide coupling reagents (e.g., EDC/HOBt) in anhydrous DMF .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol-DMF mixtures .
- Optimization : Reaction yield improves under inert atmosphere (N₂/Ar) and controlled temperature (50–60°C). Monitoring by TLC or HPLC ensures intermediate stability .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent connectivity (e.g., triazole C-H at δ 8.2–8.5 ppm, pyridine protons at δ 7.5–8.1 ppm) .
- X-ray diffraction : Single-crystal analysis using SHELX software (SHELXL for refinement) to resolve bond angles, torsion parameters, and packing motifs. Key metrics: R₁ < 0.05, wR₂ < 0.15 .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict the compound’s biological activity or target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like 14-α-demethylase (PDB: 3LD6). Focus on hydrogen bonding (piperazine N atoms) and hydrophobic contacts (methylthiazole group) .
- MD simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns) to assess binding mode persistence .
- Pharmacophore mapping : Identify critical features (e.g., triazole as hydrogen bond acceptor, pyridine as aromatic anchor) for structure-activity relationship (SAR) studies .
Q. What strategies resolve contradictions in crystallographic data during refinement?
- Disordered atoms : Apply SHELXL constraints (e.g., SIMU, DELU) to model split positions in the methylthiazole ring .
- Twinned crystals : Use TWINROTMAT or HKLF 5 format in SHELX to handle pseudo-merohedral twinning .
- Validation tools : Check CIF files with PLATON/CHECKCIF for ADDSYM alerts and correct symmetry errors .
Q. How should researchers design experiments to evaluate the compound’s stability and degradation pathways?
- Forced degradation : Expose to heat (80°C, 48 hr), UV light (254 nm, 24 hr), and acidic/alkaline conditions (0.1M HCl/NaOH, 70°C). Monitor via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
- Degradation products : Identify using LC-MS/MS and compare with synthetic standards (e.g., hydrolyzed piperazine or oxidized thiazole derivatives) .
- Kinetic studies : Fit degradation data to first-order models (Arrhenius equation) to predict shelf-life under storage conditions .
Methodological Considerations Table
Key Challenges & Solutions
- Low Coupling Efficiency : Switch to microwave-assisted synthesis (100°C, 20 min) for higher yields .
- Polymorphism in Crystals : Screen crystallization solvents (e.g., DMSO vs. MeOH) to isolate the most stable form .
- Data Reproducibility : Pre-dry reagents (molecular sieves) and standardize reaction scales (≤5 mmol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
